CEP-32496, also known as Agerafenib hydrochloride, is a highly potent and orally efficacious inhibitor of BRAF V600E . It exhibits high potency against several BRAF V600E-dependent cell lines and selective cytotoxicity for tumor cell lines expressing mutant BRAF V600E versus those containing wild-type BRAF .
The molecular formula of CEP-32496 is C24H22F3N5O5 . The average mass is 517.457 Da and the monoisotopic mass is 517.157288 Da .
CEP-32496 exhibits potent binding to RAF family with Kd value ranged from 14 to 39 nmol/L . It also exhibits a favorable CYP450 inhibition profile, with measured IC50 values greater than 10 μM versus the CYP1A2, CYP2C9, CYP2D6 .
A detailed description of the synthesis of CEP-32496 hydrochloride is provided in the source paper titled "Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E." [] This paper outlines an extensive SAR optimization campaign centered around quinazoline-derived BRAF(V600E) inhibitors. A crucial aspect of this process involved replacing a metabolically sensitive tert-butyl group with fluorinated alkyl moieties, ultimately leading to the development of CEP-32496 hydrochloride. []
CEP-32496 hydrochloride is a valuable tool in cancer research, specifically in studying BRAFV600E-driven cancers. [, , ] Its high specificity for the mutated kinase makes it a powerful agent for investigating the downstream effects of BRAFV600E inhibition and identifying potential therapeutic targets. [, ] Preclinical studies utilizing CEP-32496 hydrochloride have demonstrated significant antitumor activity against various cancer cell lines, including melanoma (A375), colorectal cancer (Colo-205), and non-small cell lung cancer. [, , , ]
CEP-32496 hydrochloride serves as a lead compound in developing novel BRAF inhibitors. [, ] Its favorable pharmacokinetic profile and potent antitumor activity make it a promising candidate for further optimization and clinical development. [, ] Researchers are actively exploring its potential in combination therapies with other anticancer agents to enhance treatment efficacy. [, ]
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: